4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene
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Overview
Description
4,5,10,15-tetrazatetracyclo[76002,6010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the tetrazine moieties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaene: Shares a similar tetracyclic structure but lacks the tetrazine moieties.
2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one: Contains a triazine ring instead of tetrazine.
Uniqueness
4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene is unique due to its specific combination of a tetracyclic core and tetrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
174125-47-4 |
---|---|
Molecular Formula |
C11H6N4 |
Molecular Weight |
194.197 |
InChI |
InChI=1S/C11H6N4/c1-2-10-13-11-7-6-12-14-8(7)3-4-9(11)15(10)5-1/h1-6H |
InChI Key |
PTZOXGJYEWGNJF-UHFFFAOYSA-N |
SMILES |
C1=CN2C3=CC=C4C(=CN=N4)C3=NC2=C1 |
Synonyms |
Pyrazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole (9CI) |
Origin of Product |
United States |
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